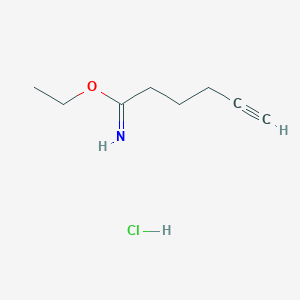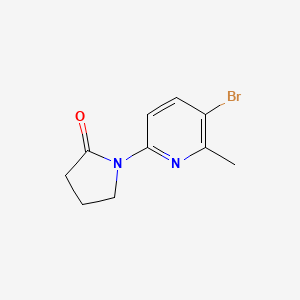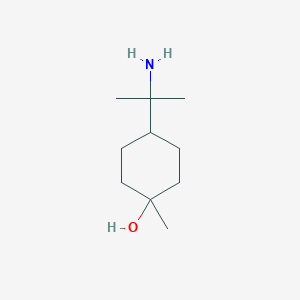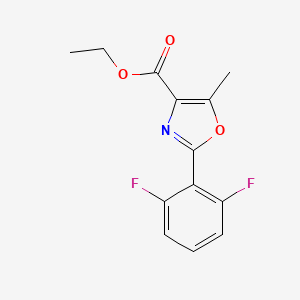
cis-3-Amino-4-hydroxytetrahydrothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-3-Amino-4-hydroxytetrahydrothiophene 1,1-dioxide: is an organic compound with the molecular formula C4H9NO3S and a molecular weight of 151.18 g/mol . It is a white crystalline solid that is soluble in alcohols and ketones, and slightly soluble in water . This compound is known for its stability under normal conditions and is commonly used in organic synthesis to create compounds with specific functionalities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: cis-3-Amino-4-hydroxytetrahydrothiophene 1,1-dioxide can be synthesized through the oxidation of 4-amino-tetrahydrothiophene . The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or manganese dioxide in an appropriate solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale oxidation reactions using similar oxidizing agents under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, potentially forming sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, manganese dioxide.
Reduction: Common reducing agents like lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated and other substituted derivatives.
Aplicaciones Científicas De Investigación
cis-3-Amino-4-hydroxytetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Mecanismo De Acción
The mechanism by which cis-3-Amino-4-hydroxytetrahydrothiophene 1,1-dioxide exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways due to its functional groups. The amino and hydroxyl groups can form hydrogen bonds and participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes .
Comparación Con Compuestos Similares
1,1-Dioxide-3-hydroxy-tetrahydrothiophene: Similar structure but lacks the amino group.
4-Hydroxy-3-aminosulfolane: Another sulfone derivative with similar functional groups.
Uniqueness: cis-3-Amino-4-hydroxytetrahydrothiophene 1,1-dioxide is unique due to the presence of both amino and hydroxyl groups on the tetrahydrothiophene ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Propiedades
Fórmula molecular |
C8H18N2O6S2 |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
4-amino-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/2C4H9NO3S/c2*5-3-1-9(7,8)2-4(3)6/h2*3-4,6H,1-2,5H2 |
Clave InChI |
DHFFSHFQYHKWBD-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CS1(=O)=O)O)N.C1C(C(CS1(=O)=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B13700203.png)





![1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne](/img/structure/B13700235.png)


![1-[[4-(tert-Butyl)phenyl]thio]-5-(2-naphthylthio)anthracene-9,10-dione](/img/structure/B13700263.png)



![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B13700279.png)
